molecular formula C9H13NO B188890 1-Azatricyclo[3.3.1.13,7]decan-4-one CAS No. 42949-24-6

1-Azatricyclo[3.3.1.13,7]decan-4-one

Cat. No. B188890
CAS RN: 42949-24-6
M. Wt: 151.21 g/mol
InChI Key: XGZKYPXTXBKQTM-UHFFFAOYSA-N
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Patent
US05385912

Procedure details

Paraformaldehyde (2.2 g), in 320 ml 2% v/v H2SO4, is heated to boiling and 2.7 g (0.016 mole) of 8-aminomethyl-1,4-dioxaspiro[4,5]decane in 20 ml EtOH, is added over 4 hours. This mixture is then heated at reflux for 24 hours. The cooled reaction is washed with dichloromethane, then basified with 10N NaOH and extracted with dichloromethane. The combined extracts are dried over MgSO4 and stripped to dryness, giving 1.68 g (69%) of product.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]=O.OS(O)(=O)=O.[NH2:8][CH2:9][CH:10]1[CH2:19]C[C:13]2(OCCO2)[CH2:12][CH2:11]1.[CH3:20][CH2:21][OH:22]>>[N:8]12[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:19][CH:20]([C:21]3=[O:22])[CH2:1]1)[CH2:9]2

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
NCC1CCC2(OCCO2)CC1
Name
Quantity
20 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
WASH
Type
WASH
Details
is washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
N12CC3C(C(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.